molecular formula C13H30Sn B074386 Tributylmethylstannane CAS No. 1528-01-4

Tributylmethylstannane

Cat. No. B074386
CAS RN: 1528-01-4
M. Wt: 305.1 g/mol
InChI Key: WMSCYGTVHFMKNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tributylmethylstannane can be synthesized through various methods, including the hydrostannation of alkynes and cross-coupling reactions. The Stille cross-coupling reaction, for instance, is a prominent method where tributylmethylstannane is used to synthesize complex organic molecules with high precision and efficiency (Asao et al., 1996).

Molecular Structure Analysis

The molecular structure of tributylmethylstannane plays a crucial role in its reactivity and application in synthesis. Its structure allows for the stabilization of reactive intermediates, facilitating various chemical transformations. The compound's molecular geometry and electronic distribution are essential for its effectiveness as a reagent in organic synthesis.

Chemical Reactions and Properties

Tributylmethylstannane participates in a wide range of chemical reactions, including the synthesis of heterocyclic compounds, where it acts as a reagent for the preparation of trifluoromethylated heterocyclic compounds in good yields (Hanamoto et al., 2004). It is also used in the stereoselective preparation of difluorostilbenes through cross-coupling reactions, demonstrating its versatility and utility in creating complex molecular structures (Liu & Burton, 2002).

Scientific Research Applications

  • Stereoselective Synthesis : Tributylmethylstannane plays a crucial role in the stereoselective synthesis of complex organic compounds. For example, it was used in the preparation of (E)-(1,2-difluoro-1,2-ethenediyl) bis[tributylstannane], a compound instrumental in the synthesis of (E)-1,2-difluorostilbenes through Pd(PPh3)4/CuI-catalyzed cross-coupling reactions with aryl iodides (Liu & Burton, 2002).

  • Hydrostannation of Carbene Complexes : In another study, tributyltin hydride was used for hydrostannation of chromium alkynyl carbene complexes, providing a method for the synthesis of alkoxy-substituted allenyl- and propargylstannanes (Merlic & Albaneze, 1995).

  • Catalysis in Organic Reactions : The compound has also been demonstrated as a catalyst in various organic reactions. For instance, palladium- and molybdenum-catalyzed hydrostannation of alkynes used tributyltin hydride, resulting in regio- and stereodefined vinylstannanes (Zhang, Guibé & Balavoine, 1990).

  • Synthesis of Functionalized Allylstannanes : Tributyltin hydride has been employed in the synthesis of functionalized, alkoxy-substituted allylstannanes from carbene complexes. This method demonstrates the versatility of tributyltin compounds in synthesizing a variety of substituted stannane reagents (Merlic & Albaneze, 1995).

  • Environmental Research : Beyond organic synthesis, tributyltin compounds, including tributylmethylstannane, have been studied for their environmental impact. For instance, their use in antifouling paints has raised concerns due to their persistence and toxicity in aquatic environments, prompting ongoing research into their environmental effects and mechanisms of toxicity (Mora & Pelletier, 1997).

Safety And Hazards

Tributylmethylstannane is a chemical compound that requires careful handling. It’s recommended to use personal protective equipment as required, avoid breathing its vapour, and use it only in well-ventilated areas . It’s also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

tributyl(methyl)stannane
Source PubChem
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InChI

InChI=1S/3C4H9.CH3.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSCYGTVHFMKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](C)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Sn
Source PubChem
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DSSTOX Substance ID

DTXSID80165121
Record name Tributylmethylstannane
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Molecular Weight

305.09 g/mol
Source PubChem
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Physical Description

Clear to straw-colored liquid with a mild odor; [Gelest MSDS]
Record name Tributylmethyltin
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Product Name

Tributylmethylstannane

CAS RN

1528-01-4
Record name Tributylmethyltin
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Record name Tributylmethylstannane
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Record name Tributylmethylstannane
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Synthesis routes and methods

Procedure details

cyclopropyltributyltin; fluorovinyltributyltin; trifluorovinyltributyltin; prop-2-enyltributyltin; ethynyltributyltin; pent-2-ynyltributyltin; allyltributyltin; and 4-methoxybenzyloxymethyltributyltin; there are obtained:
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fluorovinyltributyltin
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pent-2-ynyltributyltin
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4-methoxybenzyloxymethyltributyltin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DC Kail, P Malova Krizkova… - … A European Journal, 2014 - Wiley Online Library
… −95 C, as the fluorohydrin and tributylmethylstannane are formed in equal molar amounts. … generated decomposed (ratio of fluorohydrin/tributylmethylstannane 0.6:1.0). These data …
H Ito, T Yajima, J Tateiwa, A Hosomi - Tetrahedron letters, 1999 - Elsevier
This paper describes an unprecedented catalytic reaction using Au(I) complexes. Au complexes efficiently catalyze dehydrogenative dimerization of trialkylstannanes. Catalytic activity …
Number of citations: 41 www.sciencedirect.com
A Wieczorek, F Hammerschmidt - The Journal of Organic …, 2012 - ACS Publications
… as deduced from the formed tributylmethylstannane gave bromohydrin. Evidently, the other … starting bromomethylstannanes to give finally tributylmethylstannane and ethene as found …
Number of citations: 18 pubs.acs.org
RF English - 1989 - spiral.imperial.ac.uk
… Elimination of tributylmethylstannane and carbon dioxide through a sixmembered cyclic transition state from this intermediate, followed by rearrangement of the electrons, gives the …
Number of citations: 2 spiral.imperial.ac.uk
H Uno, Y Shiraishi, H Suzuki - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
A variety of esters react with perfluoroalkyllithiums in situ generated from perfluoroalkyl iodides and methyllithium to give perfluoroalkyl ketones in good yields. Perfluoroalkyllithiums …
Number of citations: 43 www.journal.csj.jp
F Qiu - 1996 - search.proquest.com
In this dissertation, the structure and dynamic behavior of a series of allyllithium compounds with either external or internal solvation have been investigated. The structure of …
Number of citations: 2 search.proquest.com
JP Zoller - Synthetic Methods of Organometallic and Inorganic …, 2002 - Thieme
Number of citations: 0
FE Kühn, WA Herrmann, J Fridgen… - Synthetic Methods of …, 2014 - Georg Thieme Verlag
Number of citations: 0

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